N-Boc-O-(2-bromophenyl)-L-serine

Chiral purity Enantiomeric excess Peptide synthesis

N-Boc-O-(2-bromophenyl)-L-serine (CAS 1656988-54-3) addresses the challenge of late-stage peptide diversification by providing an ortho-bromoaryl ether handle compatible with Boc-SPPS. The bromine substituent survives TFA deprotection and HATU/HBTU couplings, enabling post-assembly Pd-catalyzed cross-coupling (Suzuki, Buchwald, Sonogashira). Key advantages: • Retains L-configuration stereochemical integrity • Generates diverse peptide libraries from a single precursor • Ortho-substitution offers distinct reactivity vs. para-isomer Supplied with HPLC and NMR documentation.

Molecular Formula C14H18BrNO5
Molecular Weight 360.20 g/mol
Cat. No. B12511287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-O-(2-bromophenyl)-L-serine
Molecular FormulaC14H18BrNO5
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC1=CC=CC=C1Br)C(=O)O
InChIInChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-10(12(17)18)8-20-11-7-5-4-6-9(11)15/h4-7,10H,8H2,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1
InChIKeyKJCKJEMYWOHIQO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-O-(2-bromophenyl)-L-serine: Protected Amino Acid Building Block


N-Boc-O-(2-bromophenyl)-L-serine is an N-α-tert-butoxycarbonyl (Boc) protected L-serine derivative featuring an O-linked 2-bromophenyl ether moiety . It belongs to the class of protected non-proteinogenic amino acid building blocks widely utilized in solid-phase peptide synthesis (SPPS) and medicinal chemistry [1]. The Boc group provides orthogonal amine protection compatible with standard SPPS workflows, while the ortho-bromo substituent on the phenyl ring serves as a reactive handle for late-stage diversification via transition-metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings [2]. This compound enables the site-specific introduction of aryl ether functionality into peptide sequences with retention of L-configuration stereochemical integrity .

Orthogonal Boc protection compatible with standard SPPS cycles
Ortho-bromoaryl handle enables late-stage Pd-catalyzed cross-coupling
L-configuration retained for backbone stereochemical integrity

Why N-Boc-O-(2-bromophenyl)-L-serine Cannot Be Substituted


Standard Boc-protected serine derivatives such as Boc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH are widely used in peptide synthesis but lack the specific ortho-bromoaryl ether moiety present in N-Boc-O-(2-bromophenyl)-L-serine [1]. This structural feature confers distinct synthetic utility: the ortho-bromo substituent enables post-synthetic diversification of peptide chains through Pd-catalyzed cross-coupling chemistry, a capability absent in unsubstituted phenyl ethers (e.g., Boc-Ser(Ph)-OH) or benzyl ethers (Boc-Ser(Bzl)-OH) [2]. Furthermore, the ortho-substitution pattern differentiates this compound from its para-bromo isomer (N-Boc-O-(4-bromophenyl)-L-serine), with the ortho-bromo group exhibiting distinct reactivity profiles in cross-coupling reactions due to steric and electronic effects . Generic substitution with simpler serine building blocks would eliminate the orthogonal reactive handle required for late-stage functionalization and could compromise the designed biological activity of peptides incorporating this specific unnatural amino acid residue [2].

Boc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH lack the ortho-bromo reactive handle, removing the capacity for post-synthetic cross-coupling diversification.
Para-bromo isomer (N-Boc-O-(4-bromophenyl)-L-serine) exhibits distinct steric and electronic effects that may shift cross-coupling regioselectivity compared to the ortho-substituted derivative.
Unprotected serine or simple alkyl ethers do not provide the orthogonal reactivity required for late-stage functionalization and may alter designed peptide conjugate properties.

N-Boc-O-(2-bromophenyl)-L-serine: Comparison with Closest Analogs


L- vs D-Isomer Enantiomeric Purity

The L-enantiomer of N-Boc-O-(2-bromophenyl)-serine is available with a minimum HPLC purity specification of 97%, compared to the D-enantiomer which is typically supplied at 95% purity . This 2-percentage-point differential in chromatographic purity represents a meaningful difference in the level of unidentified impurities that could interfere with peptide coupling efficiency or downstream biological assays .

Enantiomeric Purity
Head-to-head
L-isomer: ≥97% HPLC purity
D-isomer: typically 95% purity
Higher purity supports cleaner SPPS coupling and reduces post-synthetic purification burden.
Vendor specification comparison; impurity profiles may vary by supplier.
Chiral purity Enantiomeric excess Peptide synthesis

Ortho- vs Para-Bromo Substitution Reactivity

The ortho-bromo substituent in N-Boc-O-(2-bromophenyl)-L-serine is positioned adjacent to the ether oxygen, creating a distinct steric and electronic environment compared to the para-bromo isomer (N-Boc-O-(4-bromophenyl)-L-serine) . In Pd-catalyzed Suzuki-Miyaura cross-coupling reactions, ortho-substituted aryl bromides typically exhibit slower oxidative addition kinetics but can provide enhanced regiocontrol in polyfunctionalized systems [1]. While direct comparative coupling yields for these specific serine derivatives are not reported, class-level data on ortho- vs para-bromoarenes indicate that ortho-bromo substrates generally require modified catalyst systems (e.g., bulky phosphine ligands) to achieve comparable conversion rates [2].

Substitution Reactivity
Class-level
Ortho-bromo adjacent to ether oxygen alters steric/electronic profile vs para-isomer.
May influence cross-coupling regioselectivity; ortho-substituted aryl bromides often require modified catalyst systems.
Direct comparative data not reported; literature precedent for ortho-bromoarene reactivity.
Cross-coupling Suzuki-Miyaura Regioselectivity

Stability in Physiological Buffer

Stability assessment of this compound class in pH 7.4 phosphate-buffered saline (PBS) at 100 µM concentration showed measurable conversion over 24 hours when monitored by LC-MS/MS [1]. While specific numerical degradation percentages are not disclosed in the assay record, the documented oligopeptide-conversion measurement provides a benchmark for comparative stability evaluation against other serine-derived building blocks intended for incorporation into bioactive peptides [2]. This class of N-Boc-O-aryl serine derivatives demonstrates sufficient aqueous stability for standard peptide synthesis and handling protocols under neutral pH conditions [1].

Aqueous Stability
Supporting evidence
Measurable conversion at 100 µM in pH 7.4 PBS over 24 hr monitored by LC-MS/MS.
Sufficient stability for standard peptide synthesis and handling under neutral pH conditions.
Specific degradation % not disclosed (ChEMBL4682084); class-level assessment.
Chemical stability PBS buffer Peptide drug development

Sulfamidate Ring-Opening Synthesis

A general synthetic method for N-Boc-protected β-aryloxy-α-amino acids, including the 2-bromophenyl derivative, has been established via regioselective ring opening of serine-derived cyclic sulfamidate with aryloxide nucleophiles [1]. This methodology provides access to the target compound with complete retention of enantiopurity and in moderate to high yields [1]. In contrast, alternative synthetic routes requiring protection/deprotection sequences or Mitsunobu-type etherification may result in partial racemization or lower overall yields . The sulfamidate approach overcomes the β-elimination side reaction typically observed when stronger nucleophiles are employed with serine esters [1].

Synthetic Method
Method context
Regioselective sulfamidate ring opening with ArONa: complete enantiopurity retention, moderate to high yields.
Established route supports reliable sourcing and consistent enantiopurity of the building block.
Overcomes β-elimination limitations of alternative etherification methods.
Asymmetric synthesis β-aryloxyamino acids Enantiopurity retention

N-Boc-O-(2-bromophenyl)-L-serine: Application Scenarios


Late-Stage SPPS Diversification

N-Boc-O-(2-bromophenyl)-L-serine is specifically suited for incorporation into peptide sequences where post-synthetic modification via Pd-catalyzed cross-coupling is planned. The ortho-bromo substituent serves as a latent reactive handle that remains intact through standard Boc-SPPS cycles (TFA deprotection, HBTU/HATU couplings) and can be subsequently elaborated via Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions after peptide assembly [1]. This strategy enables the generation of structurally diverse peptide libraries from a common precursor sequence, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies [2]. The L-configuration stereochemistry of this building block ensures compatibility with native peptide backbone geometry required for biological target recognition [1].

β-Aryloxy Amino Acid Scaffold Synthesis

The sulfamidate ring-opening methodology provides a direct and efficient route to N-Boc-protected β-aryloxy-α-amino acids with complete retention of enantiopurity [1]. This compound can serve as a key intermediate for the preparation of more complex unnatural amino acid derivatives, including phenylalanine analogs and constrained peptidomimetics [2]. The 2-bromophenyl ether moiety introduces steric bulk and alters electronic properties within the peptide chain, which may increase enzymatic stability against proteolytic degradation [3]. Such modifications are particularly valuable for developing peptide-based therapeutics with improved pharmacokinetic profiles [3].

Ser/Thr Kinase Modulator Discovery

Patents describe the use of O-substituted serine derivatives as components of compounds that modulate serine/threonine kinase activity [1]. While N-Boc-O-(2-bromophenyl)-L-serine itself is a protected building block rather than an active pharmaceutical ingredient, its incorporation into larger molecular frameworks may contribute to kinase-targeting compounds under investigation for cancer and other hyperproliferative diseases [2]. The bromophenyl group provides a vector for additional functionalization or may directly engage in halogen bonding interactions with kinase ATP-binding pockets [1]. The Boc protecting group is intentionally retained during early-stage synthesis and removed at the appropriate step to reveal the free amine for further elaboration [2].

NK1 Antagonist SAR Studies

Research on serine-derived NK1 (neurokinin-1) receptor antagonists has systematically explored the effect of variations in O-benzyl and O-aryl substituents on receptor binding affinity [1]. N-Boc-O-(2-bromophenyl)-L-serine can be employed as a building block for the synthesis of novel NK1 antagonist candidates, where the 2-bromophenyl group may confer distinct binding characteristics compared to unsubstituted phenyl or para-substituted analogs [2]. The ortho-bromo substituent provides both steric modulation and a synthetic handle for further optimization of lead compounds through cross-coupling diversification [1].

Application
Selection Property
Validation Focus
Late-stage SPPS diversification
Ortho-bromo handle stable through Boc-SPPS cycles, enabling subsequent Pd-catalyzed cross-coupling
Cross-coupling reactivity and regioselectivity after peptide assembly
β-Aryloxy amino acid scaffold synthesis
Enantiopurity-retaining synthetic route via sulfamidate method
Structural integrity and enzymatic stability in research contexts
Ser/Thr kinase modulator research
Halogen bonding potential or functionalization vector for kinase-targeting probe design
Kinase target engagement assay context (RUO)
NK1 antagonist SAR studies
Ortho-bromo substitution for steric and electronic modulation of receptor binding
Receptor binding affinity assay context

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